molecular formula C25H29Cl4N5O2 B15073903 (3S)-1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride

(3S)-1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride

Cat. No.: B15073903
M. Wt: 573.3 g/mol
InChI Key: UXNKFOZNMKWGRK-LPECGTQYSA-N
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Description

(3S)-1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core, the introduction of the pyrrolidine ring, and the attachment of the pyridine moiety. Common synthetic routes may include:

    Formation of the imidazo[1,2-a]pyridine core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrrolidine ring: This can be achieved through nucleophilic substitution reactions, where a suitable pyrrolidine derivative is reacted with the imidazo[1,2-a]pyridine intermediate.

    Attachment of the pyridine moiety: This step may involve coupling reactions, such as Suzuki or Heck coupling, to introduce the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(3S)-1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3S)-1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride exerts its effects involves interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, altering their activity.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound’s action.

Properties

Molecular Formula

C25H29Cl4N5O2

Molecular Weight

573.3 g/mol

IUPAC Name

(3S)-1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride

InChI

InChI=1S/C25H26ClN5O2.3ClH/c1-32-23-13-24(33-2)21(26)12-20(23)22-16-31-10-6-19(11-25(31)29-22)30-9-5-18(15-30)28-14-17-3-7-27-8-4-17;;;/h3-4,6-8,10-13,16,18,28H,5,9,14-15H2,1-2H3;3*1H/t18-;;;/m0.../s1

InChI Key

UXNKFOZNMKWGRK-LPECGTQYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1C2=CN3C=CC(=CC3=N2)N4CC[C@@H](C4)NCC5=CC=NC=C5)Cl)OC.Cl.Cl.Cl

Canonical SMILES

COC1=CC(=C(C=C1C2=CN3C=CC(=CC3=N2)N4CCC(C4)NCC5=CC=NC=C5)Cl)OC.Cl.Cl.Cl

Origin of Product

United States

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